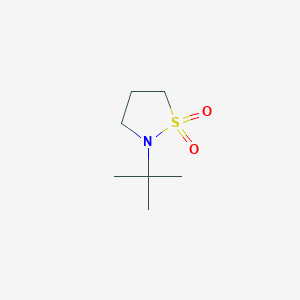

2-(tert-Butyl)isothiazolidine 1,1-dioxide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-tert-butyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUNGRLYRIRQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610928 | |

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34693-41-9 | |

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Approaches to Isothiazolidine (B1259544) 1,1-dioxide Ring Systems

A variety of synthetic routes have been developed to access the isothiazolidine 1,1-dioxide core. These methods often involve cyclization reactions of linear precursors, leveraging different bond-forming strategies to construct the heterocyclic ring.

Cyclization Reactions for Isothiazolidine 1,1-dioxide Formation

Cyclization reactions represent a cornerstone in the synthesis of isothiazolidine 1,1-dioxides. These intramolecular processes are designed to form the five-membered ring from a suitably functionalized open-chain precursor.

The intramolecular carbo-Michael reaction is an effective method for the synthesis of isothiazolidine 1,1-dioxide 3-carboxylates. This approach typically involves the cyclization of vinyl sulfonamides derived from α-amino acid esters. The key step is the intramolecular conjugate addition of a carbanion to the activated double bond of the vinylsulfonyl group researchgate.netresearchgate.net.

The general strategy commences with the sulfonylation of α-amino acid ester hydrochlorides with (2-chloroethyl)sulfonyl chloride, which generates the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylates in a one-pot manner. For vinyl sulfonamides with an unsubstituted SO₂NH group, an alkylation step is necessary prior to cyclization to block the acidic proton. This is often achieved using reagents like methyl iodide (MeI) or methoxymethyl chloride (MOMCl) researchgate.netresearchgate.net. The subsequent cyclization is typically mediated by a base, such as sodium hydride (NaH), in a suitable solvent system like a mixture of acetonitrile (MeCN) and dimethylformamide (DMF) researchgate.net. This base-mediated intramolecular carbo-Michael reaction affords the target alkyl isothiazolidine-1,1-dioxide 3-carboxylates researchgate.netresearchgate.net. In cases where a protecting group like MOM is used, it can be cleaved under acidic conditions to yield the NH-unsubstituted target compounds researchgate.netresearchgate.net.

Table 1: Synthesis of Isothiazolidine 1,1-dioxide Derivatives via Intramolecular Carbo-Michael Reaction

| Starting Material | Alkylating/Protecting Agent | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Alkyl 2-((vinylsulfonyl)amino)carboxylate | MeI | NaH | MeCN/DMF | Alkyl 2-methylisothiazolidine-1,1-dioxide-3-carboxylate | 65-78 |

| Alkyl 2-((vinylsulfonyl)amino)carboxylate | MOMCl | NaH | MeCN/DMF | Alkyl 2-(methoxymethyl)isothiazolidine-1,1-dioxide-3-carboxylate | 83 |

| N-monosubstituted vinyl sulfonamide | - | NaH | MeCN/DMF | N-substituted isothiazolidine-1,1-dioxide 3-carboxylate | up to 92 |

Ring-closing metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the formation of various ring sizes, including the five-membered isothiazolidine 1,1-dioxide system wikipedia.org. This catalytic method involves the intramolecular reaction of a diene, typically mediated by a ruthenium-based catalyst, to form a cyclic alkene and a volatile byproduct, usually ethylene wikipedia.org.

In the context of isothiazolidine 1,1-dioxide synthesis, RCM is employed to cyclize N-allyl-N-vinylsulfonamide precursors. This approach allows for the rapid and efficient construction of the dihydroisothiazole (B14293150) 1,1-dioxide core scaffold on a multi-gram scale nih.gov. The resulting α,β-unsaturated sultam retains a double bond within the newly formed ring, which can be further functionalized, for example, through aza-Michael additions nih.gov. The choice of catalyst, such as Grubbs' catalysts, is crucial for the efficiency and functional group tolerance of the reaction harvard.edu.

Table 2: Examples of Ring-Closing Metathesis for the Synthesis of Dihydroisothiazole 1,1-dioxide Scaffolds

| Substrate | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| N-allyl-N-vinylsulfonamide | Grubbs' Catalyst (2nd Gen) | Dichloromethane | 2,3-Dihydroisothiazole 1,1-dioxide | High |

| Di-allyl sulfonamide | Grubbs' Catalyst | Dichloromethane | 2-Allyl-2,3-dihydroisothiazole 1,1-dioxide | Not specified |

The final step in many synthetic routes to isothiazolidine 1,1-dioxides is the oxidation of a precursor containing a sulfur atom in a lower oxidation state. This transformation is crucial for the formation of the characteristic sulfonyl group. Common precursors for this oxidation include isothiazolidines or related thiazolidine (B150603) derivatives.

A variety of oxidizing agents can be employed for this purpose. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides to sulfoxides and sulfones, and it is effective in converting isothiazolidine precursors to their corresponding 1,1-dioxides researchgate.netchemicalbook.comresearchgate.netwikipedia.org. The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) researchgate.net. Hydrogen peroxide (H₂O₂) is another common and environmentally benign oxidant for this transformation. The oxidation of 2-thiazolines has been achieved using hydrogen peroxide in acetonitrile, which forms peracetimidic acid in situ. Other oxidizing agents that have been utilized include potassium permanganate (KMnO₄) and Oxone® (potassium peroxymonosulfate) researchgate.net. The choice of oxidant and reaction conditions is critical to achieve high yields and avoid over-oxidation or undesired side reactions.

Table 3: Oxidation of Isothiazolidine Precursors to Isothiazolidine 1,1-dioxides

| Precursor | Oxidizing Agent | Solvent | Product | Yield (%) |

|---|---|---|---|---|

| Isothiazolidine | m-CPBA | Dichloromethane | Isothiazolidine 1,1-dioxide | Not specified |

| 2-Thiazoline | Hydrogen Peroxide | Acetonitrile | Isothiazolidine 1,1-dioxide | Moderate |

| 2-Thiazoline | Potassium Permanganate | Phase-transfer conditions | Thiazole (B1198619) | Not specified |

| 2-Thiazoline | Oxone® | Aqueous THF | Ring-opened disulfide | Low |

Synthesis from α-Amino Acid Ester Hydrochlorides

A practical and cost-effective approach to isothiazolidine 1,1-dioxide-3-carboxylates begins with commercially available α-amino acid ester hydrochlorides researchgate.netresearchgate.net. This method provides a straightforward entry into functionalized γ-sultams.

The synthesis commences with the sulfonylation of the α-amino acid ester hydrochloride with (2-chloroethyl)sulfonyl chloride. This reaction, typically carried out in the presence of a base, directly yields the corresponding alkyl 2-((vinylsulfonyl)amino)carboxylate intermediate in a one-pot fashion researchgate.netresearchgate.net. As described in the intramolecular carbo-Michael reaction section (2.1.1.1), these vinyl sulfonamides can then be N-alkylated or protected, if necessary, followed by base-mediated cyclization to afford the desired isothiazolidine 1,1-dioxide-3-carboxylates researchgate.netresearchgate.net. This strategy allows for the introduction of various substituents at the 3-position of the isothiazolidine ring, originating from the side chain of the starting α-amino acid.

Table 4: Synthesis of Vinyl Sulfonamide Precursors from α-Amino Acid Ester Hydrochlorides

| α-Amino Acid Ester Hydrochloride | Reagent | Product | Yield (%) |

|---|---|---|---|

| Glycine methyl ester hydrochloride | (2-Chloroethyl)sulfonyl chloride | Methyl 2-((vinylsulfonyl)amino)acetate | 40-93 |

| Alanine ethyl ester hydrochloride | (2-Chloroethyl)sulfonyl chloride | Ethyl 2-((vinylsulfonyl)amino)propanoate | 40-93 |

| Valine methyl ester hydrochloride | (2-Chloroethyl)sulfonyl chloride | Methyl 2-((vinylsulfonyl)amino)-3-methylbutanoate | 40-93 |

| Leucine ethyl ester hydrochloride | (2-Chloroethyl)sulfonyl chloride | Ethyl 2-((vinylsulfonyl)amino)-4-methylpentanoate | 40-93 |

Preparation of Dihydroisothiazole 1,1-dioxide Core Scaffolds

The dihydroisothiazole 1,1-dioxide core scaffold is a key intermediate that can be further elaborated to generate libraries of isothiazolidine 1,1-dioxide derivatives. A robust method for the preparation of this scaffold is through ring-closing metathesis (RCM) nih.gov.

The synthesis typically starts with the sulfonylation of an appropriate amine, such as allylamine, with a suitable sulfonyl chloride to form a diene precursor. This precursor, containing both a vinyl and an allyl group attached to the sulfonamide nitrogen, is then subjected to RCM using a ruthenium catalyst. This reaction efficiently closes the five-membered ring to produce the 2,3-dihydroisothiazole 1,1-dioxide core. This scaffold, containing an endocyclic double bond, is a versatile Michael acceptor and can undergo subsequent diversification reactions, such as aza-Michael additions, to introduce a wide range of substituents at the 3-position of the isothiazolidine ring system nih.gov. This approach is particularly amenable to multi-gram scale synthesis, providing a practical route to large quantities of the core scaffold for further chemical exploration nih.gov.

Table 5: Preparation and Diversification of Dihydroisothiazole 1,1-dioxide Core Scaffolds

| Reaction | Substrate | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| RCM | N-allyl-N-vinylsulfonamide | Grubbs' Catalyst (2nd Gen) | 2,3-Dihydroisothiazole 1,1-dioxide | High |

| Aza-Michael Addition | 2-(Prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide | Amino alcohol, DBU, MeOH, 60 °C | 3-(Aminoalkoxy)isothiazolidine 1,1-dioxide | Not specified |

Synthetic Routes for 2-(tert-Butyl)isothiazolidine 1,1-dioxide and its Precursors

The synthesis of N-substituted isothiazolidine 1,1-dioxides, including the tert-butyl variant, can be approached through direct alkylation of the heterocyclic core or, more commonly, through the alkylation of a precursor followed by cyclization.

Specific Reaction Protocols for N-Alkylation with tert-Butyl Group

Direct N-alkylation of a pre-formed isothiazolidine 1,1-dioxide ring with a bulky tert-butyl group can be sterically challenging. A more common and established strategy involves the N-alkylation of a suitable precursor, such as a vinyl sulfonamide, prior to the cyclization step that forms the heterocyclic ring. researchgate.net

The general two-step process would be:

N-Alkylation of Vinyl Sulfonamide Precursor : A vinyl sulfonamide is treated with a base (e.g., sodium hydride) to deprotonate the nitrogen, followed by the addition of a tert-butylating agent.

Cyclization : The resulting N-tert-butyl vinyl sulfonamide undergoes an intramolecular reaction, such as a carbo-Michael addition, to form the this compound ring. researchgate.net

Multi-Component Protocols for Library Synthesis

Multi-component protocols are highly efficient for generating large libraries of compounds from simple starting materials in a single step. For the isothiazolidine 1,1-dioxide scaffold, one-pot procedures combining click chemistry with other reactions have been developed to create extensive libraries for molecular probe discovery. nih.gov These methods utilize a core scaffold, such as 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, which can be rapidly diversified. nih.gov

A robust method for synthesizing libraries of triazole-containing isothiazolidine 1,1-dioxides involves a one-pot, multi-component click/aza-Michael protocol. nih.gov This approach combines a copper-catalyzed azide-alkyne cycloaddition (click reaction) with an aza-Michael addition.

The general procedure involves reacting the core scaffold, 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide, with a diverse set of amines and azides in the presence of a copper(I) catalyst and a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov The reaction is typically heated for several hours to ensure completion. This protocol has been successfully used to generate a 180-member library, demonstrating its broad applicability and high success rate. nih.gov

Table 1: General Protocol for One-Pot Click/Aza-Michael Synthesis

| Parameter | Condition/Reagent |

|---|---|

| Core Scaffold | 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide |

| Reactants | Various amines (1.2 equiv.) and azides (2 equiv.) |

| Catalyst | Copper(I) iodide (CuI, 30 mol%) |

| Base | DBU (10 mol%) |

| Solvent | Dry Ethanol (EtOH) |

| Temperature | 60 °C |

| Time | 12 hours |

An alternative multi-component strategy for library synthesis is the click/OACC esterification protocol. This method is particularly useful for generating derivatives with ester functionalities. nih.gov The process begins with the synthesis of "daughter scaffolds" through an aza-Michael addition of amino alcohols to the core dihydroisothiazole 1,1-dioxide. nih.gov

These alcohol-containing scaffolds are then subjected to a one-pot reaction with various carboxylic acids and azides. The key to this protocol is the use of a soluble oligomeric coupling reagent, oligomeric alkyl carbodiimide (OACC), which facilitates the esterification between the alcohol on the scaffold and the added carboxylic acid. nih.gov Simultaneously, a copper-catalyzed click reaction occurs between the scaffold's alkyne and the added azide. This protocol was successfully employed to generate a 41-member library of triazole-containing isothiazole 1,1-dioxides. nih.gov

Table 2: General Protocol for One-Pot Click/OACC Esterification

| Parameter | Condition/Reagent |

|---|---|

| Core Scaffold | Aza-Michael adduct of 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide and an amino alcohol |

| Reactants | Various carboxylic acids (1.2 equiv.) and azides (2 equiv.) |

| Coupling Reagent | OACC (1.5 equiv.) |

| Catalyst | Copper(I) iodide (CuI, 30 mol%) |

| Base | DBU (10 mol%) |

| Solvent | Dry Dichloromethane (CH₂Cl₂) |

| Temperature | 50 °C |

| Time | 12 hours |

Chemical Reactivity and Derivatization of the Isothiazolidine 1,1-dioxide Core

The chemical reactivity of the isothiazolidine 1,1-dioxide core is largely defined by the sulfonyl group, which places the sulfur atom in its highest oxidation state. This makes the core robust and provides a stable anchor for functionalization.

Oxidation Reactions

The term "oxidation reactions" in the context of the isothiazolidine 1,1-dioxide core primarily refers to the synthesis of the core itself rather than its subsequent oxidation. The sulfur atom in the 1,1-dioxide (a sulfone) is already fully oxidized and generally resistant to further oxidation under standard conditions.

The formation of the isothiazolidine 1,1-dioxide scaffold is often achieved through the oxidation of a corresponding thiazolidine or other sulfur-containing precursor. This transformation is a key step in many synthetic routes. Strong oxidizing agents are typically employed for this purpose. Common and effective reagents for converting a thiazolidine precursor to the desired sulfone include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (mCPBA). The selection of the specific oxidant and the reaction conditions is crucial to achieve high yields and prevent unwanted side reactions or over-oxidation of other functional groups in the molecule.

Reduction Reactions to Amine Derivatives

The reduction of cyclic sulfonamides, such as this compound, typically involves the cleavage of one or both of the sulfur-element bonds (N–S and C–S) to yield amine derivatives. While the direct reduction of the N-tert-butyl substituted compound is not extensively detailed, general methodologies for this class of compounds are well-established.

One effective method involves the use of dissolving metal reductions. For instance, treating bicyclic aromatic sulfonamides with lithium in liquid ammonia efficiently cleaves the sulfonamide to furnish the corresponding cyclic amine in excellent yield. acs.org A similar double reduction can be achieved using magnesium in methanol (Mg-MeOH), which offers a complementary approach that avoids gaseous ammonia and anhydrous conditions. acs.org This method has been shown to reductively excise the sulfonyl group from various benzo-fused cyclic sulfonamides. acs.org

More recently, photoredox catalysis has emerged as a mild method for cleaving N–S bonds. Using a super organoreductant catalyst under 407 nm LED irradiation with sodium formate as a reductant, the deprotection of sulfonamides can be achieved, highlighting a modern approach to this transformation. organic-chemistry.org These methods generally result in the cleavage of the N-S bond, and in some cases the C-S bond, effectively converting the cyclic sulfonamide into a functionalized amine.

| Method | Reagents | Bonds Cleaved | Outcome |

|---|---|---|---|

| Dissolving Metal Reduction | Lithium / Liquid Ammonia | N–S, C–S | Double reduction to yield cyclic amines. acs.org |

| Dissolving Metal Reduction | Mg / MeOH | N–S, C–S | Reductive cleavage of the sulfonyl group. acs.org |

| Photoredox Catalysis | Organoreductant CBZ6 / NaHCO₂ / Thiol | N–S | Reductive cleavage for sulfonamide deprotection. organic-chemistry.org |

Nucleophilic Substitution Reactions

Nucleophilic attack on the isothiazolidine 1,1-dioxide system is a key strategy for introducing new functional groups. A prominent example is the aza-Michael reaction, a conjugate addition of a nucleophile to an α,β-unsaturated cyclic sulfonamide (a dihydroisothiazole 1,1-dioxide), which produces a substituted isothiazolidine 1,1-dioxide. nih.gov

This methodology has been employed in the synthesis of compound libraries, starting from a core scaffold like 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide. The reaction with a variety of secondary amine nucleophiles, catalyzed by copper(I) iodide (CuI) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in ethanol at 60 °C, proceeds efficiently to yield a diverse set of C3-substituted isothiazolidine 1,1-dioxides. nih.gov This reaction underscores the utility of the isothiazolidine ring as a Michael acceptor for constructing new C-N bonds. nih.govbeilstein-journals.org

| Amine Nucleophile | Reaction Conditions | Resulting Structure |

|---|---|---|

| Pyrrolidine | CuI (30 mol%), DBU (10 mol%), EtOH, 60 °C, 12 hrs | C3-pyrrolidinyl substituted isothiazolidine 1,1-dioxide. nih.gov |

| Piperidine | CuI (30 mol%), DBU (10 mol%), EtOH, 60 °C, 12 hrs | C3-piperidinyl substituted isothiazolidine 1,1-dioxide. nih.gov |

| Morpholine | CuI (30 mol%), DBU (10 mol%), EtOH, 60 °C, 12 hrs | C3-morpholinyl substituted isothiazolidine 1,1-dioxide. nih.gov |

| N-Methylpiperazine | CuI (30 mol%), DBU (10 mol%), EtOH, 60 °C, 12 hrs | C3-(4-methylpiperazin-1-yl) substituted isothiazolidine 1,1-dioxide. nih.gov |

Functionalization at Various Positions of the Isothiazolidine Ring

Functionalization of the isothiazolidine 1,1-dioxide ring can be achieved either by building the ring from already functionalized precursors or by modifying the pre-formed heterocycle.

A powerful strategy for introducing functionality at the C3 position involves an intramolecular carbo-Michael reaction. researchgate.net This approach starts with commercially available α-amino acid ester hydrochlorides. These are first sulfonylated with (2-chloroethyl)sulfonyl chloride to form vinyl sulfonamides, which then undergo a base-mediated intramolecular cyclization to afford alkyl isothiazolidine-1,1-dioxide 3-carboxylates. This method effectively installs a versatile carboxylate handle at the C3 position of the sultam ring. researchgate.net

In addition to building the ring with desired substituents, diversification can occur on a pre-formed scaffold. As discussed previously, the aza-Michael addition to a 2,3-dihydroisothiazole 1,1-dioxide allows for the introduction of a wide array of amine-containing groups at the C3 position. nih.gov Further transformations can be envisioned from these installed groups. For instance, a terminal alkyne on the N-substituent can undergo a Huisgen [3+2] cycloaddition to form a triazole, demonstrating functionalization of the N-substituent which can influence the properties of the entire molecule. nih.gov

| Position | Method | Starting Material | Installed Functional Group |

|---|---|---|---|

| C3 | Intramolecular Carbo-Michael Reaction | α-Amino acid ester | Alkyl carboxylate. researchgate.net |

| C3 | Aza-Michael Addition | 2,3-Dihydroisothiazole 1,1-dioxide | Amine-derived substituent. nih.gov |

| N2 | Alkylation / Propargylation | NH-sultam | Alkyl or propargyl group. nih.gov |

Stereoselective Synthesis of Chiral Derivatives

The synthesis of enantiomerically pure or enriched isothiazolidine 1,1-dioxides is of significant interest for applications in medicinal chemistry and as chiral auxiliaries. Two primary strategies are employed: the use of chiral starting materials and asymmetric catalysis.

One of the most direct methods is to construct the heterocyclic ring from a chiral precursor. The synthesis of alkyl isothiazolidine-1,1-dioxide 3-carboxylates from natural or synthetic α-amino acid esters is a prime example of this "chiral pool" approach. researchgate.net The inherent chirality of the starting amino acid is transferred to the final sultam product, establishing a stereocenter at the C3 position.

Alternatively, asymmetric catalysis can be used to create chirality. While not specific to five-membered rings, a palladium-catalyzed asymmetric addition of arylboronic acids to strained cyclic N-sulfonyl imines has been shown to produce chiral seven-membered cyclic sulfonamides with excellent enantioselectivities (up to 99% ee). This process relies on a chiral pyridine-oxazoline ligand to control the stereochemical outcome. Such catalytic methods represent a powerful tool for generating chiral sulfonamide scaffolds from prochiral precursors. The stereoselective synthesis of chiral cyclic sulfinamides with complete retention of configuration at the sulfur atom has also been demonstrated, suggesting that stereocontrol at the sulfur of a sultam is also feasible. nih.gov

| Method | Source of Chirality | Key Reagents / Catalysts | Stereochemical Outcome |

|---|---|---|---|

| Chiral Pool Synthesis | Chiral α-amino acid | NaH-mediated intramolecular cyclization | Chirality transferred to C3 position. researchgate.net |

| Asymmetric Catalysis | Chiral Ligand | Pd-catalyst, Pyridine-oxazoline ligand | High enantioselectivity (up to 99% ee) for related systems. |

| Stereospecific Reduction | Chiral Precursor | Lithium triethylborohydride | Retention of configuration at sulfur in related sulfoximines. nih.gov |

Medicinal Chemistry and Biological Activity of 2 Tert Butyl Isothiazolidine 1,1 Dioxide Derivatives

Antimicrobial and Antiviral Activities

Potential as Antimicrobial Agents

While direct studies on the antimicrobial properties of 2-(tert-Butyl)isothiazolidine 1,1-dioxide are not extensively documented in publicly available research, the broader class of isothiazolidine (B1259544) derivatives has shown promise. For instance, the synthesis of libraries of triazole-containing isothiazolidine 1,1-dioxides has been undertaken to explore their potential as small molecular probes for biological targets. nih.gov This approach allows for the rapid generation of a diverse set of compounds for screening against various pathogens. nih.gov

Furthermore, research into structurally related compounds underscores the potential of this chemical class. For example, new tert-butyl[1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives have been synthesized and evaluated for their antibacterial activity. bba.md Some of these compounds demonstrated high activity against E. coli, M. luteus, and B. cereus. bba.md Similarly, various thiazolidinone derivatives have been investigated for their antibacterial and antifungal properties, with some showing significant activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.comnih.govemanresearch.orgmdpi.comresearchgate.netepa.gov

Anti-HIV-1 Activity and Reverse Transcriptase Inhibition

The isothiazolidine core and related structures have been explored for their potential as anti-HIV-1 agents, particularly as inhibitors of the viral enzyme reverse transcriptase (RT). While direct evidence for this compound is limited, studies on analogous compounds provide valuable insights. Benzisothiazolone derivatives have been identified as a new class of multifunctional HIV-1 RT inhibitors, targeting both the DNA polymerase and ribonuclease H activities of the enzyme. mdpi.comresearchgate.net

In one study, a screening of over 65,000 compounds identified benzisothiazolone derivatives with potent antiviral activity. mdpi.com For example, 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one demonstrated an IC50 value of 0.16 µM against the RNase H activity of HIV-1 RT. mdpi.com

| Compound | HIV-1 RT RNase H IC50 (µM) | HIV-1 RT DNA Polymerase IC50 (µM) | Antiviral EC50 (µM) |

| 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one | 0.16 | 5.97 | 1.68 |

| ethyl 2-(2-(3-oxobenzo[d]isothiazol-2(3H)-yl)thiazol-4-yl)acetate | 0.13 | 2.64 | 2.68 |

Data sourced from Discovery of Benzisothiazolone Derivatives as Bifunctional Inhibitors of HIV-1 Reverse Transcriptase DNA Polymerase and Ribonuclease H Activities. mdpi.com

Thiazolidin-4-one derivatives have also been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.govresearchgate.net These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. nih.gov The structure-activity relationship studies of these derivatives often highlight the importance of the substituents on the thiazolidinone ring for potent anti-HIV activity. nih.govnih.gov

Anti-inflammatory and Immunomodulatory Effects

Dual Inhibition of Cyclooxygenase (COX)-2 and 5-Lipoxygenase (5-LO)

A significant area of research for isothiazolidine 1,1-dioxide derivatives is their potential as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). nih.gov These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. nih.govd-nb.inforesearchgate.net Dual inhibition is considered a promising strategy for developing safer anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional NSAIDs. nih.gov

A study on various 1,2-isothiazolidine-1,1-dioxide (γ-sultam) derivatives containing a 2,6-di-tert-butylphenol (B90309) moiety revealed potent dual inhibitory activity. nih.gov While the study focused on compounds with a lower alkyl group at the 2-position, such as ethyl, the findings provide a strong rationale for investigating the 2-tert-butyl analogue. One of the most potent compounds identified was (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474). nih.gov

| Compound | COX-2 Inhibition (IC50, µM) | 5-LO Inhibition (IC50, µM) |

| (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide (S-2474) | 0.18 | 0.28 |

Data sourced from Novel antiarthritic agents with 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton: cytokine suppressive dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. nih.gov

The di-tert-butyl phenol (B47542) class of compounds, in general, has been recognized for its ability to inhibit both COX-2 and 5-LOX enzymes. nih.gov

Suppression of Interleukin (IL)-1 Production

In addition to their effects on inflammatory enzymes, isothiazolidine 1,1-dioxide derivatives have been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-1 (IL-1). nih.gov IL-1 plays a crucial role in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis. nih.gov

The same study that identified S-2474 as a potent dual COX-2/5-LO inhibitor also demonstrated its ability to suppress IL-1 production in in vitro assays. nih.gov This cytokine-suppressive activity further enhances the anti-inflammatory profile of this class of compounds. The structure-activity relationship studies in this research indicated that a lower alkyl group at the 2-position of the γ-sultam skeleton was favorable for potent inhibitory effects on both COX-2, 5-LO, and IL-1 production. nih.gov

Efficacy in Animal Models of Arthritis

Derivatives of 1,2-isothiazolidine-1,1-dioxide, also known as gamma-sultams, have demonstrated notable efficacy in various animal models of arthritis, positioning them as promising candidates for antiarthritic therapies. nih.gov Research has shown that these compounds are effective in preclinical settings that mimic human rheumatoid arthritis, such as collagen-induced arthritis (CIA) and adjuvant-induced arthritis models. nih.govresearchgate.netnih.gov These models are standard for evaluating potential anti-arthritic drugs as they replicate key aspects of the human disease, including synovial inflammation, cartilage degradation, and bone erosion. nih.govtbzmed.ac.ir

One particularly promising compound from this class is (E)-(5)-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-ethyl-1,2-isothiazolidine-1,1-dioxide, designated as S-2474. nih.gov This derivative has been extensively evaluated and was selected as a candidate for further clinical development based on its performance in animal arthritis models. nih.gov The effectiveness of S-2474 and related compounds in these models underscores the therapeutic potential of the isothiazolidine 1,1-dioxide scaffold in mitigating the complex inflammatory processes that drive arthritic diseases. nih.gov

| Compound | Animal Model | Observed Efficacy | Reference |

|---|---|---|---|

| S-2474 | Various Arthritis Models | Demonstrated significant antiarthritic effects, leading to its selection as a clinical drug candidate. | nih.gov |

Compounds with Antioxidant Moieties

A key strategy in the development of novel anti-inflammatory agents involves the incorporation of antioxidant functionalities into the core chemical structure. For the 1,2-isothiazolidine-1,1-dioxide series, this has been achieved by attaching a 2,6-di-tert-butylphenol substituent. nih.gov This phenolic moiety is a well-established antioxidant, known for its ability to act as a potent free radical scavenger. researchgate.netwikipedia.orgatamanchemicals.com

The rationale for including this moiety is to create a dual-function molecule that can combat both inflammation and the oxidative stress that contributes to tissue damage in chronic inflammatory conditions like arthritis. nih.govresearchgate.net The 2,6-di-tert-butylphenol group enhances the therapeutic profile of the gamma-sultam core by neutralizing harmful reactive oxygen species. nih.govresearchgate.net The antioxidant activity of these hybrid molecules is typically evaluated using standard in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and various tests to measure reducing power. nih.govfrontiersin.orgmdpi.com The inclusion of this phenolic group results in compounds with potent antioxidant capabilities, which complements their primary anti-inflammatory mechanism of action. nih.govmdpi.com

| Structural Feature | Function | Significance | Reference |

|---|---|---|---|

| 2,6-di-tert-butylphenol Moiety | Antioxidant / Free Radical Scavenger | Combats oxidative stress associated with inflammation, creating a dual-action antiarthritic agent. | nih.govwikipedia.orgatamanchemicals.com |

Anticancer Properties

Inhibition of Cancer Cell Proliferation

Derivatives based on the isothiazolidine and related thiazolidinone heterocyclic scaffolds have shown significant antiproliferative activity against a variety of human cancer cell lines. nih.gov Cytotoxicity screenings have demonstrated that these compounds can inhibit the growth of cancers, including breast, liver, and colon carcinomas. nih.govumsida.ac.idnih.gov For instance, certain thiazolidinone derivatives have been reported to reduce the viability of HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma) cells in a dose-dependent manner. nih.gov Similarly, isoxazolidine (B1194047) derivatives, which share structural similarities, have shown potent inhibitory effects against the MCF-7 breast cancer cell line. umsida.ac.id The broad-spectrum activity across different cancer types highlights the potential of this class of compounds as a basis for the development of new anticancer agents. researchgate.netuniv.kiev.ua

Enzyme Inhibition Pathways in Anticancer Mechanisms

The anticancer effects of isothiazolidine 1,1-dioxide derivatives and related compounds are often attributed to their ability to inhibit key enzymes involved in cancer progression. nih.govnih.gov A primary target for many of these compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a crucial role in angiogenesis—the formation of new blood vessels that tumors need to grow and metastasize. nih.govmdpi.com By inhibiting VEGFR-2, these compounds can effectively cut off a tumor's blood supply. nih.gov

Other enzyme inhibition pathways have also been identified. For example, in hormone-dependent cancers like certain types of breast cancer, derivatives have been shown to inhibit the aromatase enzyme, which is responsible for estrogen synthesis. mdpi.com Additionally, some compounds interfere with cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), such as CDK2, leading to cell cycle arrest and preventing cancer cell division. mdpi.com These targeted enzyme inhibition mechanisms are central to the antiproliferative and pro-apoptotic activity observed with these derivatives.

| Enzyme Target | Mechanism of Action | Therapeutic Relevance | Reference |

|---|---|---|---|

| VEGFR-2 | Inhibition of tyrosine kinase activity, blocking angiogenesis. | Prevents tumor growth and metastasis. | nih.govnih.govmdpi.com |

| Aromatase | Inhibition of estrogen synthesis. | Effective against estrogen receptor-positive breast cancer. | mdpi.com |

| CDK2 | Inhibition of cell cycle progression. | Induces cell cycle arrest and inhibits cancer cell proliferation. | mdpi.com |

Cytotoxicity Studies

In vitro cytotoxicity studies are fundamental to evaluating the anticancer potential of new compounds. For derivatives of isothiazolidine and related scaffolds, these studies have been conducted across a wide panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the potency of a compound in inhibiting cell growth, has been determined for numerous derivatives.

For example, specific thiazole (B1198619) derivatives have demonstrated high potency against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC50 values in the low micromolar range. mdpi.com Studies on thiazolidinone derivatives have also revealed significant cytotoxic profiles against liver (HepG2), lung (A549), and breast (MDA-MB-231) cancer cells. nih.govnih.govnih.gov The data from these assays are crucial for identifying the most potent compounds and understanding their spectrum of activity, guiding further development and optimization.

| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative (4d) | MCF-7 (Breast) | 1.21 | mdpi.com |

| Thiazole Derivative (4b) | MCF-7 (Breast) | 3.52 | mdpi.com |

| Thiazolidine-2,4-dione (22) | MCF-7 (Breast) | 1.21 | nih.gov |

| Thiazolidine-2,4-dione (22) | HepG2 (Liver) | 2.04 | nih.gov |

| Isoxazolidine Derivative (IZ3) | MCF-7 (Breast) | 32.49 (µg/ml) | umsida.ac.id |

| Thiazolidinone Derivative (3) | B16 (Melanoma) | 17.061 | researchgate.net |

Antidiabetic Potential

The therapeutic potential of compounds containing a thiazolidine (B150603) or isothiazolidine ring extends to metabolic diseases, most notably diabetes. ijpbs.com The structurally related thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, are an established class of oral antidiabetic drugs. nih.gov Their primary mechanism of action is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism, thereby enhancing insulin (B600854) sensitivity. ijpbs.commdpi.com

Beyond PPAR-γ agonism, research has explored other antidiabetic mechanisms for this class of heterocycles. A key strategy for managing type 2 diabetes is to delay the digestion and absorption of carbohydrates. mdpi.comresearchgate.net This is achieved by inhibiting enzymes such as α-amylase and α-glucosidase in the digestive tract. nih.gov Studies have shown that various thiazolidinedione and isoxazolidine derivatives are potent inhibitors of these enzymes, with some compounds exhibiting IC50 values significantly lower than the reference drug, acarbose. nih.govmdpi.com Furthermore, a patent has noted that certain rapamycin (B549165) derivatives incorporating an isothiazolidine 1,1-dioxide moiety may be useful for treating insulin-dependent diabetes mellitus. google.com

| Compound Class | Enzyme Target | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Isoxazolidine Derivative (3g) | Porcine Pancreatic α-amylase (PPA) | 12.3 ± 0.4 µM | nih.gov |

| Isoxazolidine Derivative | Human Pancreatic α-amylase (HPA) | 10.1 ± 0.4 µM | nih.gov |

| Thiazolidinedione Derivative (TZDD2) | α-amylase | 18.24 µg/mL | mdpi.com |

| Acarbose (Reference) | Porcine Pancreatic α-amylase (PPA) | 284.6 ± 0.3 µM | nih.gov |

Lack of Publicly Available Research Data for this compound Derivatives in Specified Biological Contexts

An extensive review of scientific literature and databases has revealed a significant gap in publicly available research concerning the medicinal chemistry and biological activity of "this compound" and its derivatives within the specific areas of cryptochrome (B1237616) inhibition, neurodegenerative disease research focusing on BACE1 inhibition, and broader enzyme inhibition studies involving metallo-enzymes and glutamine synthetase.

Despite targeted searches for data related to the specified subtopics, no peer-reviewed articles, clinical trial data, or substantive research findings could be located that specifically investigate the interaction of this compound or its analogues with the following targets:

Cryptochromes: There is no available literature to suggest that this compound derivatives have been investigated as cryptochrome inhibitors.

BACE1 for Alzheimer's Disease: The role of this compound derivatives as inhibitors of BACE1 activity has not been documented in the accessible scientific literature. While the broader class of thiazolidine derivatives has been explored in the context of Alzheimer's disease, specific data for the requested compound is absent.

Metallo-Enzyme and Glutamine Synthetase Inhibition: No studies were found that detail the activity of this compound derivatives as inhibitors of metallo-enzymes or glutamine synthetase.

Furthermore, due to the absence of primary research on these specific biological activities, no structure-activity relationship (SAR) studies for this compound derivatives in these contexts have been published.

While the isothiazolidine 1,1-dioxide scaffold is a known entity in medicinal chemistry, the specific biological activities outlined in the requested article structure have not been a reported focus of research for the 2-tert-butyl substituted version. Therefore, the generation of a scientifically accurate and informative article based on the provided outline is not possible at this time.

Structure-Activity Relationship (SAR) Studies

Impact of Substituents on Biological Activity

There is a notable absence of systematic studies investigating how different substituents on the this compound ring system influence its biological activity. Medicinal chemistry campaigns typically involve the synthesis of a library of analogues with varied functional groups to establish a clear structure-activity relationship. Such studies are crucial for identifying the key structural features responsible for eliciting a particular biological response and for optimizing lead compounds. Without this foundational data, it is not possible to provide a detailed discussion or a data table on the impact of substituents for this specific class of compounds.

Conformational Analysis and Bioactivity

Similarly, the relationship between the three-dimensional conformation of this compound derivatives and their biological activity remains unexplored in the available literature. Conformational analysis is a critical aspect of medicinal chemistry, as the specific spatial arrangement of a molecule (its conformation) dictates how it interacts with biological targets such as enzymes and receptors. The bulky tert-butyl group at the N-2 position would be expected to significantly influence the conformational preferences of the isothiazolidine ring, which in turn would affect its bioactivity. However, studies employing techniques such as X-ray crystallography or computational modeling to determine these conformations and link them to biological outcomes are not available for this compound series.

Computational Chemistry and in Silico Studies

Molecular Modeling and Docking Studies

There are no specific molecular modeling or docking studies published for 2-(tert-Butyl)isothiazolidine 1,1-dioxide. Such studies are crucial for understanding how a molecule might interact with biological targets, like protein active sites. For related classes of compounds, such as thiazolidinone derivatives, molecular docking has been used to predict binding affinities and modes of interaction with various enzymes, providing insights into their potential therapeutic activities. nih.gov These computational techniques help rationalize structure-activity relationships and guide the design of more potent and selective analogs, but this information is absent for the title compound.

Prediction of Molecular Properties and Bioactivity Scores

Specific predicted molecular properties and bioactivity scores for this compound are not documented in research literature. The prediction of these properties relies on computational algorithms that analyze a molecule's structure to estimate characteristics like lipophilicity, solubility, and potential biological activities against common drug targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. While general properties can be calculated using various software, peer-reviewed studies presenting and interpreting these scores for this compound are unavailable.

Assessment of Drug-Likeness Properties (e.g., Lipinski's Rule of Five)

A formal assessment of the drug-likeness properties of this compound, including its compliance with Lipinski's Rule of Five, has not been published. This rule is a guideline used to evaluate whether a chemical compound has properties that would likely make it an orally active drug in humans. The parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Without computational studies, a detailed analysis of this compound's potential as a drug candidate is not available.

In Silico Screening and Pharmacophore Template Identification

No in silico screening campaigns or pharmacophore template identification studies involving this compound have been reported. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This technique is often used in virtual screening to search large compound libraries for new potential drug candidates. The lack of such studies indicates that the potential biological targets and mechanisms of action for this compound have not been computationally explored.

Future Directions and Research Perspectives

Exploration of Novel Derivatization Strategies

The development of new therapeutic agents hinges on the ability to create diverse molecular libraries for screening. For the 2-(tert-Butyl)isothiazolidine 1,1-dioxide scaffold and related sultams, research is moving beyond simple substitutions to more complex and innovative derivatization strategies.

One promising approach involves one-pot, multi-component reactions to rapidly generate a wide array of derivatives. For instance, a "click/aza-Michael" protocol has been utilized to construct libraries of triazole-containing isothiazolidine (B1259544) 1,1-dioxides. nih.gov This method diversifies a core dihydroisothiazole (B14293150) 1,1-dioxide scaffold by reacting it with various amines and azides, efficiently producing a large number of distinct compounds for biological screening. nih.gov Another multi-component strategy pairs the click reaction with an esterification protocol using a polymer-supported coupling reagent, which simplifies purification and enhances the efficiency of library synthesis. nih.gov

Furthermore, intramolecular reactions are being exploited to create more complex, fused heterocyclic systems. The intramolecular carbo-Michael reaction, for example, is a key strategy for synthesizing alkyl isothiazolidine-1,1-dioxide 3-carboxylates from α-amino acid esters. researchgate.net This method establishes the core sultam ring with high efficiency. researchgate.net Researchers are also investigating cascade reactions, such as the intramolecular Mannich and aza-Michael addition of alkenyl sulfamides, to produce bicyclic γ-ureasultams, which are potential biotin (B1667282) analogues. researchgate.net These advanced synthetic methods are crucial for accessing novel chemical space and developing next-generation sultam-based compounds.

Advancements in Asymmetric Synthesis of Chiral Sultams

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, significant research is dedicated to developing highly efficient and selective methods for synthesizing enantiomerically pure sultams. While chiral auxiliaries like the related Oppolzer sultam have been instrumental, modern advancements focus on catalytic asymmetric methods that are more atom-economical. acs.org

A variety of catalytic systems are being developed to produce chiral sultams with high enantiomeric excess (ee). researchgate.net One notable advancement is the palladium-catalyzed intramolecular asymmetric reductive amination of ketones. This method, which uses a Brønsted acid co-catalyst, can produce a range of chiral γ-, δ-, and ε-sultams in high yields and with up to 99% ee. rsc.org Organocatalysis presents another powerful tool; for example, a cinchona alkaloid-based bifunctional organocatalyst has been successfully used in the aza-Friedel–Crafts reaction of seven-membered cyclic N-sulfonylimines to yield chiral ε-sultams with up to 92% ee. rsc.orgnih.gov

Ruthenium-based catalysts have also been employed for the asymmetric C-H activation of N-sulfonyl ketimines with alkynes, affording chiral spirocyclic sultams in excellent yields and with greater than 99% ee. researchgate.net These catalytic approaches represent a significant step forward, enabling the efficient and highly selective synthesis of chiral sultam building blocks essential for drug development. researchgate.netuff.br

| Asymmetric Synthesis Method | Catalyst/Reagent | Product Type | Achieved Enantiomeric Excess (ee) |

|---|---|---|---|

| Palladium-Catalyzed Intramolecular Reductive Amination | Palladium Complex + Brønsted Acid | γ-, δ-, and ε-sultams | Up to 99% |

| Organocatalytic Aza-Friedel–Crafts Reaction | Cinchona Alkaloid-based Catalyst | ε-sultams | Up to 92% |

| Ruthenium-Catalyzed Asymmetric C-H Activation | Chiral BenRuII Complex | Spirocyclic Sultams | >99% |

| Intramolecular Cyclization via Chiral Chromium Complex | Tricarbonylchromium Arene Complex | β-sultams | >98% |

Further Elucidation of Mechanisms of Action at Molecular Level

Understanding how a compound exerts its biological effect at the molecular level is fundamental to rational drug design. For sultam derivatives, research is ongoing to pinpoint their specific cellular targets and mechanisms of action. The sultam core is not merely a passive scaffold but can actively participate in binding to biological targets, often acting as a bioisostere of a lactam or carboxylic acid. researchgate.netnih.gov

In the context of antibacterial activity, it is hypothesized that some sultam-containing compounds may function similarly to carbapenem (B1253116) antibiotics, where a carboxylic acid moiety anchors the molecule in the active site of bacterial enzymes. nih.gov However, the intrinsic antibacterial properties of the sultam ring itself suggest that a synergistic effect or a different mode of action could also be at play. nih.gov For isothiazolone-type compounds more broadly, the mechanism can involve the disruption of metabolic pathways through the destruction of protein thiols and the production of free radicals, leading to cell death. researchgate.net Future research will focus on using techniques like X-ray crystallography, proteomics, and computational modeling to precisely map the interactions between sultam-based lead compounds and their biological targets.

Development of New Therapeutic Applications

The sultam scaffold has been incorporated into compounds showing a wide spectrum of biological activities, and research continues to expand their potential therapeutic applications. nih.govrsc.org While historically associated with antibacterial drugs, recent focus has shifted to chronic and life-threatening diseases. nih.govrsc.org

Anticancer: Several studies have highlighted the anticancer properties of sultam derivatives. nih.gov Novel oxasultams have demonstrated inhibitory effects against breast cancer cells, and certain benzosultams are being explored for their ability to inhibit cancer cell proliferation. nih.govmdpi.com The development of sultam-based inhibitors of carbonic anhydrases IX and XII, which are involved in tumor progression, is a particularly active area of research. nih.gov

Antidiabetic: Glucosidase inhibition is a key strategy for managing diabetes. researchgate.net Newly synthesized fluorinated sultam triazoles derived from L-valinol have been identified as potent α-glucosidase inhibitors, presenting a new avenue for antidiabetic drug discovery. researchgate.net

Antiviral and Anti-inflammatory: The sultam moiety has been incorporated into molecules that exhibit enhanced antiviral and anti-inflammatory activities. nih.gov Research continues to explore derivatives for activity against various viruses, including HIV, and for the treatment of inflammatory conditions. nih.gov

Other Applications: The versatility of the sultam core has led to investigations into its use for treating a range of other conditions, including its potential as anticonvulsants and CNS-active agents. nih.govwikipedia.org The broad range of potential applications underscores the importance of this scaffold in modern drug discovery. nih.gove3s-conferences.org

| Therapeutic Area | Example Derivative Class / Target | Reported Biological Activity |

|---|---|---|

| Anticancer | Oxasultams | Inhibitory effect against SKBR3 breast cancer cells |

| Anticancer | Saccharin Derivatives | Inhibition of carbonic anhydrase IX (hCA IX) |

| Antidiabetic | Fluorinated Sultam Triazoles | α-glucosidase inhibition |

| Antibacterial | 1β-methylcarbapenems with sultam moieties | Antibacterial properties |

| Antiviral | TSAO Analogues | Inhibition of HIV-1 replication |

Translational Research and Clinical Development of Lead Compounds

Translating a promising compound from the laboratory to a clinically approved drug is a long and complex process. Despite the vast body of research on sultams and their demonstrated biological potential, only a few have successfully navigated this pipeline to reach the market. nih.govrsc.org This highlights a critical gap between preclinical discovery and clinical development that future research aims to bridge.

A recent success story in this area is Odevixibat, a sultam-based drug approved by the FDA in 2021 for the treatment of progressive familial intrahepatic cholestasis (PFIC). nih.gov Odevixibat represents a significant milestone, demonstrating that sultam-containing molecules can be developed into safe and effective medicines. Its journey from a lead compound to an approved drug provides a valuable roadmap for the development of other sultam-based therapeutics.

The drug discovery pipeline currently contains over 500 sulfonamide-based compounds in various stages of development, indicating a sustained interest in this chemical class. nih.gov Future efforts in translational research for this compound derivatives will need to focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, conducting rigorous preclinical toxicology studies, and designing efficient clinical trials. As regulatory agencies have placed a strong emphasis on the development of single-enantiomer drugs, the advancements in asymmetric synthesis of chiral sultams will be crucial for bringing new, highly specific, and potentially safer medicines to patients. uff.br

Q & A

Q. What are the primary synthetic routes for 2-(tert-Butyl)isothiazolidine 1,1-dioxide, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of sulfonamide precursors or through reactions involving sulfonyl chlorides and amines. Key factors include temperature control (e.g., maintaining <60°C to avoid side reactions) and solvent selection (e.g., acetonitrile for improved solubility). For example, Pd-catalyzed hydrogenolysis in stepwise synthesis (as seen in rapamycin derivative modifications) can yield up to 86.61% purity after HPLC purification . Alternative methods, such as dehydrative cyclization of N-substituted sulfamic acids, may require anhydrous conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy, particularly and NMR, is essential for verifying the tert-butyl group (δ ~1.2 ppm for ) and the sulfone moiety (δ ~110-120 ppm for ). Elemental analysis (C, H, N, S) should align with theoretical values (e.g., CHNOS, MW 163.24) . Mass spectrometry (LCMS) with [M+H] peaks can further validate molecular weight .

Q. How does the tert-butyl group enhance the stability of isothiazolidine 1,1-dioxide derivatives in biological assays?

The tert-butyl group provides steric hindrance, reducing nonspecific interactions and enzymatic degradation. This stabilizes the compound in aqueous environments, as seen in studies where tert-butyl-substituted derivatives demonstrated prolonged half-lives compared to smaller alkyl analogs .

Advanced Research Questions

Q. What strategies optimize the catalytic efficiency of Pd-mediated deprotection in this compound synthesis?

Palladium catalysts (e.g., Pd/C) under hydrogen atmospheres effectively remove benzyl or allyl protecting groups. Optimizing catalyst loading (e.g., 5-10 wt%) and reaction time (2-4 hours) minimizes over-reduction. Post-reaction purification via reversed-phase HPLC (SunFire C18 column, 30-45% MeCN gradient) ensures >85% yield .

Q. How can computational modeling predict the binding affinity of this compound with enzymatic targets like COX-2 or 5-LO?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can assess interactions between the sulfone group and catalytic residues (e.g., Arg120 in COX-2). Free energy calculations (MM/PBSA) quantify binding energies, guiding structural modifications for enhanced inhibition .

Q. What experimental approaches resolve contradictions in reported enzymatic inhibition data for isothiazolidine 1,1-dioxide derivatives?

Discrepancies often arise from assay conditions (e.g., pH, ionic strength) or enzyme isoforms. Standardizing protocols (e.g., using recombinant human COX-2 vs. murine isoforms) and verifying compound purity via HPLC before assays improve reproducibility. Cross-referencing with structural analogs (e.g., β-sultams) can identify steric or electronic influences .

Q. How do structural modifications at the 2-position of isothiazolidine 1,1-dioxide impact its pharmacokinetic profile?

Introducing hydrophilic groups (e.g., hydroxyl or amine) at the 2-position enhances aqueous solubility but may reduce blood-brain barrier penetration. For instance, 2-(2-aminoethyl) derivatives show improved renal clearance but require hydrochloride salt formation to stabilize the amine group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.